7-Benzyl-3,7-dihydro-6h-purin-6-one
Descripción
Propiedades
IUPAC Name |
7-benzyl-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c17-12-10-11(13-7-14-12)15-8-16(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYGLSWWXXBIGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C(=O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284764 | |
| Record name | 7-benzyl-3,7-dihydro-6h-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6991-06-6 | |
| Record name | NSC210812 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC38837 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-benzyl-3,7-dihydro-6h-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparación Con Compuestos Similares
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 7-benzyl-3,7-dihydro-6H-purin-6-one with related purine derivatives:
Key Observations :
- Molecular Weight and Hydrophobicity : The benzyl group in 7-benzyl-3,7-dihydro-6H-purin-6-one increases molecular weight by ~90 g/mol compared to guanine, significantly enhancing hydrophobicity. This may improve membrane permeability but reduce water solubility .
- Melting Points : Hypoxanthine and guanine exhibit high melting points (>300°C) due to strong hydrogen bonding. The benzyl substituent likely disrupts crystal packing, though experimental data for the target compound is lacking .
Métodos De Preparación
Direct N7 Alkylation via Silylation and Lewis Acid Catalysis
A widely reported method involves the use of N-trimethylsilylated purine intermediates and benzyl halides in the presence of Lewis acids like tin(IV) chloride (SnCl₄). This approach, adapted from studies on tert-butyl purine derivatives, leverages the electrophilic activation of the benzyl halide to favor N7 substitution.
-
Silylation : 6-Chloropurine (5.0 mmol) is treated with bis(trimethylsilyl)acetamide (BSA, 1.5 equiv) in anhydrous dichloroethane (DCE) at 76–80°C for 30 minutes.
-
Alkylation : After cooling, SnCl₄ (2.1 equiv) and benzyl bromide (3.0 equiv) are added, followed by stirring at room temperature for 19 hours.
-
Workup : The mixture is quenched with isopropyl alcohol, extracted with chloroform, and washed with NaHCO₃ and brine.
This method yields 7-benzyl-6-chloropurine as a precursor, which is hydrolyzed to the target compound under basic conditions.
Nucleophilic Substitution Under Basic Conditions
Alternative routes employ nucleophilic displacement of leaving groups (e.g., chlorine) at the C6 position. For instance, heating 6-chloro-7-benzylpurine with aqueous sodium hydroxide facilitates hydrolysis to the 6-keto derivative.
Optimization Insights :
Multi-Step Alkylation in Polar Aprotic Solvents
Patent literature describes alkylation in N,N-dimethylacetamide (DMA) at elevated temperatures (120°C) using benzyl halides and amines as bases. This method is particularly effective for introducing bulky substituents while maintaining regioselectivity.
-
Substrates : 7-(2-Naphthylmethyl)guanine and (1,1′-biphenyl)-4-ylmethyl chloride.
-
Conditions : 8 hours at 120°C in DMA, followed by flash chromatography.
-
Yield : 46% after purification.
Reaction Optimization and Mechanistic Insights
Role of Silylation in Regiocontrol
Silylation with BSA enhances the nucleophilicity of the N7 position by protecting reactive sites and reducing electron density at N9. Computational studies suggest that SnCl₄ coordinates with the benzyl halide, polarizing the C–Br bond and facilitating attack by the N7-silylated purine.
Solvent and Temperature Effects
-
Dichloroethane (DCE) : Ideal for silylation due to high boiling point and inertness.
-
Acetonitrile (ACN) : Alternative solvent for shorter reaction times (4 hours) at room temperature.
-
Polar Aprotic Solvents (DMA) : Enable high-temperature alkylation without decomposition.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
Flash chromatography using dichloromethane-methanol (10:1) or silica gel columns achieves >95% purity, as verified by HPLC.
Comparative Analysis of Methods
Q & A
Q. How can synthesis conditions for 7-Benzyl-3,7-dihydro-6H-purin-6-one be optimized to maximize yield and purity?
Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters:
- Temperature control : Elevated temperatures (e.g., 80–100°C) may accelerate coupling reactions but risk decomposition.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while ethers (THF) reduce side reactions.
- Catalysts : Use Pd-based catalysts for cross-coupling steps, monitored via TLC or HPLC .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) improves purity. Validate with ¹H/¹³C NMR (δ 7.2–7.5 ppm for benzyl protons) and HRMS (expected [M+H]⁺ = 269.1) .
Q. What analytical techniques are critical for confirming the structural identity of 7-Benzyl-3,7-dihydro-6H-purin-6-one?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (HRMS) : Exact mass confirmation (theoretical [M+H]⁺ = 269.1; observed deviation < 2 ppm).
- X-ray Crystallography (if crystalline): Resolve bond angles and dihedral angles (e.g., benzyl vs. purine ring alignment) .
Note : Contaminants (e.g., de-benzylated byproducts) require HPLC-DAD (λ = 254 nm) with >95% purity thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Hypothesis Testing :
- Scenario : Discrepancy in benzyl proton integration (e.g., ¹H NMR shows 5H instead of 7H).
- Root Cause : Incomplete substitution or rotational isomerism.
- Resolution :
Variable Temperature NMR : Assess dynamic effects (e.g., coalescence temperature for rotamers).
2D NMR (COSY, HSQC) : Correlate protons to adjacent carbons to confirm connectivity .
Computational Modeling : Compare DFT-calculated chemical shifts with experimental data .
Q. What strategies are effective for studying the compound’s bioactivity while minimizing cytotoxicity?
Methodological Answer:
- In Vitro Assay Design :
- Metabolic Stability : Use HPLC-MS/MS to monitor hepatic clearance in microsomal incubations (t½ > 60 min preferred) .
- Structural Analogues : Compare with 2-amino-7-methyl-1,7-dihydro-6H-purin-6-one (CAS 578-76-7) to isolate benzyl-group effects .
Note : For conflicting bioactivity data, apply multivariate analysis (e.g., PCA) to distinguish assay-specific artifacts .
Q. How can crystallographic data inform the design of derivatives with enhanced binding affinity?
Methodological Answer:
- X-ray Structure Analysis :
- Molecular Docking :
Q. Safety and Compliance
Q. What safety protocols are essential for handling 7-Benzyl-3,7-dihydro-6H-purin-6-one in laboratory settings?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
